An In-depth Technical Guide to 7-Methylquinolin-6-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Methylquinolin-6-amine: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Amino and methyl substitutions on the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. 7-Methylquinolin-6-amine is a heterocyclic aromatic amine that holds potential as a building block in drug discovery and materials science. Its structure suggests potential for various chemical transformations and interactions with biological targets. This guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, potential applications, and safety considerations for 7-Methylquinolin-6-amine, based on data from its close structural analogues.
Predicted Physicochemical Properties
The physical and chemical properties of 7-Methylquinolin-6-amine are anticipated to be similar to its isomers. The following table summarizes these predicted properties.
| Property | Predicted Value | Comments and References |
| Molecular Formula | C₁₀H₁₀N₂ | Based on the chemical structure. |
| Molecular Weight | 158.20 g/mol | Calculated from the molecular formula. |
| Appearance | Pale brown to brown solid | Based on the appearance of related aminoquinolines.[2] |
| Melting Point | 115-125 °C | Estimated based on the melting point of 6-aminoquinoline (115-119 °C).[2] |
| Boiling Point | >300 °C | Expected to be high due to the aromatic structure and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water. | Based on the solubility profile of 6-aminoquinoline.[2] |
| pKa | ~5.5-6.0 | Estimated based on the pKa of 6-aminoquinoline (5.63).[2] |
Molecular Structure and Identification
The structure of 7-Methylquinolin-6-amine features a quinoline ring system with a methyl group at the 7-position and an amino group at the 6-position.
Caption: Molecular structure of 7-Methylquinolin-6-amine.
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for the confirmation of the structure of 7-Methylquinolin-6-amine. The following are predicted spectral data based on known values for similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~4.0-5.0 | br s | 2H | -NH₂ |
| ~7.0-8.5 | m | 5H | Ar-H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~110-150 | Aromatic C |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amine and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 1600-1650 | Medium | N-H bend (primary amine) |
| 1450-1600 | Medium to Strong | Aromatic C=C stretch |
| 1250-1335 | Strong | Aromatic C-N stretch |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 158 | Molecular ion (M⁺) |
| 143 | [M-NH]⁺ |
| 115 | Loss of HCN from fragment |
Chemical Properties and Reactivity
7-Methylquinolin-6-amine is expected to exhibit reactivity characteristic of both an aromatic amine and a quinoline.
-
Basicity: The quinoline nitrogen is basic, and the exocyclic amino group also contributes to the overall basicity of the molecule. It will react with acids to form salts.
-
Reactions of the Amino Group: The primary amino group is expected to undergo typical reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, but the activating amino and methyl groups will direct incoming electrophiles.
Proposed Synthesis
A plausible synthetic route to 7-Methylquinolin-6-amine is via a modified Skraup synthesis or a related cyclization reaction. A potential pathway could involve the reaction of 3-methyl-4-aminobenzaldehyde with a compound providing a two-carbon unit, followed by cyclization and aromatization. A more direct approach would be the nitration of 7-methylquinoline followed by reduction of the nitro group at the 6-position.
Experimental Protocol: Synthesis via Nitration and Reduction of 7-Methylquinoline
This protocol is a hypothetical adaptation of standard procedures for the synthesis of aminoquinolines.
Caption: Proposed synthetic workflow for 7-Methylquinolin-6-amine.
Step 1: Nitration of 7-Methylquinoline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Slowly add 7-methylquinoline to the cooled sulfuric acid while stirring.
-
Cool the mixture in an ice bath and add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitro-7-methylquinoline.
-
Filter the precipitate, wash with water, and dry.
Step 2: Reduction of 6-Nitro-7-methylquinoline
-
In a round-bottom flask, suspend the crude 6-nitro-7-methylquinoline in ethanol or acetic acid.
-
Add a reducing agent such as tin (II) chloride and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon as a catalyst under a hydrogen atmosphere.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
If using Sn/HCl, cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 7-Methylquinolin-6-amine.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by column chromatography on silica gel.[2]
Potential Applications in Drug Discovery
Aminoquinolines are a well-established class of compounds with a broad range of biological activities.[3] Derivatives of aminoquinolines have been investigated for their potential as:
-
Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[3]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs like chloroquine. While 7-Methylquinolin-6-amine is a 6-aminoquinoline, the general antimalarial potential of the quinoline core is noteworthy.[4]
-
Antibacterial Agents: Certain 6-aminoquinolone derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria.[5][6]
-
Enzyme Inhibitors: The quinoline scaffold can be modified to target specific enzymes involved in various disease pathways.
Safety and Handling
Based on the safety data for related aminoquinolines, 7-Methylquinolin-6-amine should be handled with care.[7][8][9][10]
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May cause respiratory irritation.[7][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use a respirator if handling as a powder or if generating aerosols.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[7][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some aminoquinolines are air and light-sensitive.[8][9]
Conclusion
While specific experimental data for 7-Methylquinolin-6-amine is limited, this technical guide provides a comprehensive overview of its predicted properties and potential based on the well-documented chemistry of its isomers and related compounds. The information presented here serves as a valuable starting point for researchers and scientists interested in the synthesis and evaluation of this and other novel aminoquinoline derivatives for applications in drug discovery and materials science. Further experimental investigation is necessary to validate these predicted characteristics and to fully explore the potential of this compound.
References
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PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Ferreira, P. M. P., & Pessoa, C. (2017). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Drug Discovery Today, 22(10), 1547–1556.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2012, July 12). Safety Data Sheet: 6-Aminoquinoline.
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The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]
- Li, W., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
- Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.
- BenchChem. (n.d.). Potential research applications of 2-Aminoquinoline. Retrieved from a representative technical guide on aminoquinolines.
- Das, S., & Dinda, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24455-24483.
- A. K., & S. K. (2023). Synthesis, characterization, and in vitro activity of new prepared compunds derivatives from 6-aminqunoline-7-hydroxylic acid. Journal of Medicinal and Pharmaceutical Chemistry Research.
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PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445.
- Musonda, C. C., Little, S., Yardley, V., & Chibale, K. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & medicinal chemistry letters, 17(17), 4733–4736.
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